D-Mannonic acid-1,4-lactone

説明

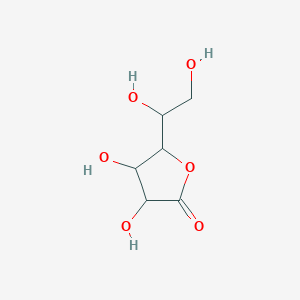

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |

| Record name | D-galactono-1,4-lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannonic acid, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of D-Mannonic acid-1,4-lactone. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting precise data and methodologies.

Core Chemical Properties

This compound, a γ-lactone derived from D-mannonic acid, is a significant compound in carbohydrate chemistry.[1] Its physical and chemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][2][3][4][5] |

| Molecular Weight | 178.14 g/mol | [1][2][3][4] |

| Melting Point | 150-153 °C | [2][6][7][8] |

| Boiling Point (Predicted) | 467.9 ± 18.0 °C | [7][8] |

| Density (Predicted) | 1.766 ± 0.06 g/cm³ | [7][8] |

| Water Solubility | Soluble | [5][6][8] |

| Other Solubilities | Soluble in DMSO | [6] |

| Appearance | White crystalline solid | [5][6][8] |

| pKa (Predicted) | 12.06 ± 0.60 | [7][8] |

Chemical Structure and Stereochemistry

This compound is characterized by a five-membered oxolan-2-one (γ-lactone) ring.[1] The precise stereochemistry is crucial for its biological function and interactions.

-

IUPAC Name : (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3][4]

-

InChI : InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1[3][4][5]

-

Synonyms : D-mannono-gamma-lactone, D-Mannonic acid γ-lactone[3][4][7]

The structure features a furanone ring with multiple hydroxyl groups, which are key to its biological interactions and solubility.[1] The formation of the five-membered γ-lactone ring from D-mannonic acid is a thermodynamically favorable intramolecular cyclization.[3] This equilibrium is pH-dependent, with the lactone form being predominant in neutral to slightly acidic conditions.[3]

Experimental Protocols

While detailed, standardized protocols for this compound are not always explicitly published, established methodologies can be adapted for its synthesis and analysis.[9]

Synthesis from D-Mannose

A common route for the synthesis of this compound involves the oxidation of D-mannose, followed by intramolecular cyclization.[1]

Methodology:

-

Oxidation: D-mannose is oxidized using agents like bromine water (Br₂/H₂O) or nitric acid (HNO₃) under acidic conditions (pH 2–3). This converts the aldehyde group of D-mannose into a carboxylic acid, forming D-mannonic acid.[1] One specific protocol suggests using bromine and sodium hydrogencarbonate in water at 20°C for 96 hours.[10]

-

Lactonization: The resulting D-mannonic acid solution is then heated (e.g., 60–80°C) to promote intramolecular cyclization (lactonization).[1] This step favors the formation of the thermodynamically stable five-membered γ-lactone ring.[1][3]

Solubility Determination

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.[9]

-

Incubation: The flask is placed in a thermostatically controlled shaker at a specified temperature (e.g., 25°C) and agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours).[9]

-

Sampling: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solids.[9]

-

Analysis: The concentration of the dissolved lactone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Stability (Hydrolysis) Analysis

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in buffers of various pH values.[9]

-

Incubation: The solutions are maintained at a constant temperature.[9]

-

Time-Point Analysis: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).[9]

-

Quantification: The concentration of the remaining this compound is measured using a stability-indicating HPLC method capable of separating the lactone from its hydrolysis product, D-mannonic acid.[9]

-

Kinetic Analysis: The rate constant (k) and half-life (t½) of the hydrolysis reaction are determined by plotting the concentration of the lactone against time for each pH value.[9]

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic and biotechnological applications.

-

Enzyme Inhibition : It is a known inhibitor of β-galactosidase from Escherichia coli.[1][3][8] This property is valuable for studying enzyme-substrate interactions and enzyme structure-function relationships.[1][3]

-

Antioxidant and Neuroprotective Effects : Research suggests the compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.[1][3] Studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress, with one study in a rat model showing preservation of retinal ganglion cells.[1]

-

Prebiotic Potential : It may act as a substrate for beneficial gut microbiota.[3]

-

Synthetic Intermediate : It serves as a starting material or intermediate in the synthesis of other bioactive compounds, complex carbohydrates, and pharmaceuticals.[1][3][11]

References

- 1. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 2. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 3. smolecule.com [smolecule.com]

- 4. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 6. synthose.com [synthose.com]

- 7. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]

- 8. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. benchchem.com [benchchem.com]

- 10. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

The Biological Role of D-Mannonic acid-1,4-lactone in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar acid derivative, is increasingly recognized for its specific roles in microbial metabolism and as a tool for enzymatic studies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, focusing on its involvement in metabolic pathways. This document details its function as a key intermediate in bacterial and archaeal carbohydrate catabolism and its inhibitory effects on certain enzymes. Detailed experimental protocols and quantitative data are provided to facilitate further research and application in drug development and biotechnology.

Introduction

This compound is the γ-lactone form of D-mannonic acid, a six-carbon sugar acid.[1] In aqueous solutions, the lactone exists in a pH-dependent equilibrium with its open-chain acidic form, D-mannonic acid.[2] While found in various organisms, from bacteria to humans, its most well-characterized biological roles are in microbial metabolic pathways.[3] This guide will delve into the specific enzymatic reactions and metabolic routes involving this molecule.

Role in Metabolic Pathways

The primary metabolic significance of D-mannonic acid stems from its role as an intermediate in the catabolism of other carbohydrates, particularly in bacteria and archaea. It is not known to be a part of any major signaling pathways; its functions appear to be primarily metabolic.

Microbial Catabolism of Hexuronates and L-Gulonate

D-mannonic acid is a key intermediate in the microbial degradation of D-glucuronic acid and L-gulonic acid.[4] These pathways are crucial for bacteria that utilize these sugar acids as a carbon source. The central enzyme in the metabolism of D-mannonic acid is D-mannonate dehydratase (ManD) .

The metabolic sequence is as follows:

-

Formation of D-Mannonate: D-Mannonate is produced from precursors like D-fructuronate (derived from D-glucuronate) via the action of fructuronate reductase, or from L-gulonate through the sequential action of dehydrogenases.[4][5]

-

Dehydration by D-Mannonate Dehydratase (ManD): ManD catalyzes the dehydration of D-mannonic acid to form 2-keto-3-deoxy-D-gluconate (KDG).[6]

-

Entry into Central Metabolism: KDG is then phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and the citric acid cycle.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of D-mannonate dehydratase (ManD) varies among different microorganisms. This quantitative data is crucial for understanding the metabolic flux and for potential biotechnological applications.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Streptococcus suis | D-Mannonate | 3 ± 0.19 | 5.88 | 1.96 x 103 |

| Caulobacter crescentus | D-Mannonate | - | - | 1.2 x 104 |

| Chromohalobacter salexigens | D-Mannonate | - | - | 5 |

| Thermoplasma acidophilum | D-Mannono-1,4-lactone | - | - | - |

Note: The data for T. acidophilum indicates activity with the lactone form, but specific kinetic parameters were not provided in the cited literature.[6]

Role as an Enzyme Inhibitor

This compound is a known inhibitor of the enzyme β-galactosidase from Escherichia coli.[2] This inhibitory action is likely due to its structural similarity to the galactopyranose ring of lactose, the natural substrate of β-galactosidase, allowing it to bind to the active site and competitively inhibit the enzyme's activity. This property makes it a useful tool for studying the mechanism of β-galactosidase.

Experimental Protocols

Preparation of D-Mannonate from D-Mannono-1,4-lactone

For enzymatic assays requiring the open-chain D-mannonic acid, the lactone must be hydrolyzed.

-

Prepare a 1 M stock solution of D-Mannono-1,4-lactone in 1 M NaOH.

-

Incubate at room temperature for 1 hour to ensure complete hydrolysis to D-mannonate.

-

Prepare dilutions of the D-mannonate solution in the desired buffer (e.g., 50 mM HEPES, pH 7) for the enzymatic assay.

D-Mannonate Dehydratase (ManD) Activity Assay (Spectrophotometric)

This protocol is based on the colorimetric detection of the product, 2-keto-3-deoxy-D-gluconate (KDG), using thiobarbituric acid (TBA).

Reagents:

-

D-Mannonate solution (prepared as in 4.1)

-

200 mM Tris-HCl buffer, pH 7.5

-

8 mM MnSO4

-

Purified ManD enzyme

-

10% Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent (0.6% TBA in water)

-

4 M HCl

Procedure:

-

In a microcentrifuge tube, prepare the assay mixture containing:

-

Varying concentrations of D-mannonate

-

200 mM Tris-HCl buffer (pH 7.5)

-

8 mM MnSO4

-

1 µM ManD enzyme

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add TBA reagent and 4 M HCl.

-

Heat the mixture at 100°C for 10 minutes to allow color development.

-

Cool the samples and measure the absorbance at 532 nm.

-

A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

β-Galactosidase Inhibition Assay

This protocol uses o-nitrophenyl-β-D-galactopyranoside (ONPG) as a chromogenic substrate.

Reagents:

-

Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)

-

ONPG solution (4 mg/mL in Z-buffer)

-

This compound (inhibitor) solution at various concentrations

-

β-galactosidase enzyme solution

-

1 M Na2CO3

Procedure:

-

Prepare reaction tubes each containing:

-

Z-buffer

-

β-galactosidase enzyme solution

-

Varying concentrations of this compound (or buffer for control)

-

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Start the reaction by adding the ONPG solution to each tube and start a timer.

-

Incubate at 37°C until a visible yellow color develops.

-

Stop the reaction by adding 1 M Na2CO3.

-

Measure the absorbance of the solution at 420 nm.

-

The level of inhibition can be calculated by comparing the absorbance of the samples with the inhibitor to the control without the inhibitor.

HPLC Analysis of D-Mannonic Acid

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a suitable method for the quantification of D-mannonic acid.

Chromatographic Conditions:

-

Column: A column suitable for sugar acid analysis, such as a Shodex Sugar SP0810 (Pb2+) column.

-

Mobile Phase: Isocratic elution with distilled water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80°C.

-

Detector: Refractive Index Detector (RID).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Samples should be filtered through a 0.45 µm membrane filter before injection.

-

A standard curve should be generated using known concentrations of this compound (or hydrolyzed D-mannonate) to quantify the analyte in unknown samples.

Conclusion

This compound and its hydrolyzed form, D-mannonic acid, play a well-defined role in microbial carbohydrate metabolism as a substrate for D-mannonate dehydratase. Its inhibitory effect on β-galactosidase also makes it a useful tool in enzymology. While its presence is noted in humans, a specific metabolic or signaling role in mammalian systems has not been elucidated, and quantitative data on its concentration in human tissues is currently lacking. The provided metabolic pathways, quantitative data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize the properties of this sugar acid derivative.

References

- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 2. faculty.salisbury.edu [faculty.salisbury.edu]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Unveiling D-Mannonic acid-1,4-lactone: A Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a molecule of significant interest in various scientific domains due to its biochemical properties and potential applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence and sources. Despite its relevance in carbohydrate chemistry and metabolism, publicly available scientific literature and databases offer limited direct evidence of its widespread natural abundance. This document summarizes the existing information, highlights the current gaps in knowledge, and provides theoretical frameworks for its analysis and biosynthetic pathways.

Natural Occurrence and Sources: An Overview

The natural occurrence of this compound is not well-documented in scientific literature. While its parent molecule, D-mannonic acid, is recognized as a primary metabolite existing in a wide range of living organisms from bacteria to humans, the lactone form is predominantly discussed in the context of chemical synthesis and as a commercially available research chemical.[1]

Indirect evidence suggests that this compound could exist as a transient intermediate in carbohydrate metabolism.[2] The intramolecular cyclization of D-mannonic acid to form the 1,4-lactone is a chemically plausible reaction that could occur under specific physiological conditions. However, there is a conspicuous absence of quantitative data regarding its concentration in plants, microorganisms, or food products.

Table 1: Summary of Postulated and Investigated Sources of this compound

| Source Category | Postulated or Investigated Presence | Quantitative Data Availability | Key Considerations |

| Plants | Postulated as a potential intermediate in D-mannose metabolism. | Not available in public literature. | May exist in equilibrium with D-mannonic acid; its stability and concentration would be influenced by pH and enzymatic activity. |

| Microorganisms | Some microorganisms are known to metabolize D-mannose and produce various organic acids and lactones.[3] The enzymatic production of this compound is plausible but not extensively documented. | Not available in public literature. | Microbial fermentation could be a potential source, but specific strains and conditions for its production are not identified. |

| Food Products | Mentioned as a potential flavor enhancer and sweetener, which may imply its presence in some processed foods, but this is not confirmed to be from natural origin.[4] | Not available in public literature. | Its presence in food is more likely due to intentional addition as a synthesized ingredient rather than natural occurrence. |

Biosynthesis and Metabolic Pathways

This compound is intrinsically linked to the metabolism of D-mannose. The generally accepted pathway involves the oxidation of D-mannose to D-mannonic acid, which can then undergo intramolecular esterification to form the lactone.

Postulated Biosynthetic Pathway

The following diagram illustrates the plausible biosynthetic route from D-mannose to this compound. This pathway is based on fundamental principles of carbohydrate chemistry and metabolism, as specific enzymatic steps for the lactonization in vivo are not well-characterized.

Caption: Postulated pathway from D-Mannose to this compound.

Experimental Protocols: A Theoretical Framework for Detection and Quantification

Due to the lack of specific studies on the extraction and quantification of this compound from natural sources, this section provides a generalized experimental workflow based on established methods for the analysis of sugar lactones and related compounds. This protocol should be considered a starting point and would require significant optimization and validation for specific matrices.

Hypothetical Workflow for Extraction and Analysis

The following diagram outlines a potential workflow for the extraction and analysis of this compound from a hypothetical plant matrix.

Caption: A generalized workflow for the analysis of this compound.

Detailed Methodological Steps (Theoretical)

Objective: To extract and quantify this compound from a biological matrix.

Materials:

-

Biological sample (e.g., fruit tissue, microbial culture supernatant)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., a stable isotope-labeled analog, if available)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation/anion exchange)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS/MS)

-

Analytical standard of this compound

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of the biological sample in a pre-chilled extraction solvent containing an internal standard.

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the fraction containing this compound with a suitable solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugar lactones.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve ionization.

-

MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the this compound analytical standard.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This technical guide consolidates the currently available information on the natural occurrence and sources of this compound. The striking lack of direct evidence and quantitative data underscores a significant knowledge gap in the field of carbohydrate biochemistry and natural product chemistry.

Future research should focus on:

-

Targeted Metabolomic Studies: Employing sensitive analytical techniques like HPLC-MS/MS to screen a wide variety of plant and microbial sources for the presence of this compound.

-

Enzymatic Studies: Investigating the potential enzymatic pathways and specific enzymes responsible for the lactonization of D-mannonic acid in different organisms.

-

Food Chemistry Analysis: Analyzing a broad range of food products, especially those known to be rich in D-mannose or its derivatives, to determine if this compound is a naturally occurring component.

Addressing these research questions will be crucial to fully understand the role of this compound in biological systems and to explore its potential applications in the pharmaceutical, nutraceutical, and food industries.

References

D-Mannonic acid-1,4-lactone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its potential applications in drug development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed.

Physicochemical Properties

This compound, with the CAS number 26301-79-1 , is a white, crystalline solid.[1][2] Its molecular formula is C₆H₁₀O₆, corresponding to a molecular weight of 178.14 g/mol .[3][4] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 26301-79-1 | [2][4] |

| Molecular Formula | C₆H₁₀O₆ | [2][3] |

| Molecular Weight | 178.14 g/mol | [3][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >151 °C | [1] |

| Optical Rotation | [α]²⁰_D = 50 - 54° (c=3 in H₂O) | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of D-mannose, followed by intramolecular cyclization.[5]

Experimental Protocol: Oxidation of D-Mannose to this compound

This protocol describes the synthesis via bromine water oxidation.

Materials:

-

D-mannose

-

Bromine

-

Sodium bicarbonate

-

Water

-

Reaction vessel

-

Magnetic stirrer

-

pH meter

Procedure:

-

Dissolve D-mannose in water in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the stirred solution.

-

Maintain the pH of the reaction mixture between 2 and 3 by adding sodium bicarbonate as needed.[5]

-

Continue stirring at 20°C for approximately 96 hours.[6]

-

After the reaction is complete, heat the solution to 60-80°C to promote the intramolecular cyclization (lactonization) to form this compound.[5]

-

The crude product can be purified by recrystallization.

Caption: Synthesis of this compound from D-mannose.

Biological Activity and Potential Signaling Pathways

While research into the specific signaling pathways modulated by this compound is ongoing, preliminary evidence and studies on structurally similar compounds suggest potential involvement in apoptosis and antioxidant responses.[5]

Apoptosis

Some studies on related sugar lactones, such as D-Saccharic acid-1,4-lactone (DSL), have demonstrated a protective role against apoptosis.[7] DSL has been shown to inhibit both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.[7][8] In models of hyperglycemia-induced hepatic apoptosis, DSL was found to suppress the activation of caspase-8 and the cleavage of Bid (t-Bid) in the extrinsic pathway.[7] In the intrinsic pathway, it helps to maintain mitochondrial membrane potential and prevent the release of cytochrome c.[7][8] Given the structural similarities, it is hypothesized that this compound may exert similar effects, although direct experimental evidence is required.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. synthose.com [synthose.com]

- 4. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 5. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 6. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 7. The prophylactic role of D-saccharic acid-1,4-lactone against hyperglycemia-induced hepatic apoptosis via inhibition of both extrinsic and intrinsic pathways in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of D-Mannonic acid-1,4-lactone, focusing on their synthesis, physicochemical properties, and differential biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships of these compounds.

Introduction

This compound and its stereoisomers are a class of sugar lactones derived from the corresponding aldonic acids. These compounds share the same molecular formula (C₆H₁₀O₆) and molecular weight (178.14 g/mol ) but differ in the spatial arrangement of their hydroxyl groups.[1][2] This stereochemical diversity leads to significant differences in their physical, chemical, and biological properties, making them intriguing candidates for various therapeutic applications. Their roles as enzyme inhibitors, antioxidants, and modulators of cellular signaling pathways are of particular interest in the field of drug development.[3][4][5]

Physicochemical Properties of Stereoisomers

The stereochemical configuration of these lactones significantly influences their physical properties, such as melting point and optical rotation. A summary of these properties for this compound and its key stereoisomers is presented in Table 1.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D |

| This compound | C₆H₁₀O₆ | 178.14 | >151[6] | +50° to +54° (c=3 in H₂O)[6] |

| L-Mannono-1,4-lactone | C₆H₁₀O₆ | 178.14 | Not available | Not available |

| D-Galactono-1,4-lactone | C₆H₁₀O₆ | 178.14 | 135-138[7] | Not available |

| L-Gulonic acid γ-lactone | C₆H₁₀O₆ | 178.14 | 187-190[8] | +55° (c=4 in H₂O)[8] |

| D-Gulonic acid γ-lactone | C₆H₁₀O₆ | 178.14 | 182-188 | -55° (c=4 in H₂O) |

| D-Allonic acid γ-lactone | C₆H₁₀O₆ | 178.14 | Not available | Not available |

| D-Altronic acid γ-lactone | C₆H₁₀O₆ | 178.14 | Not available | Not available |

Experimental Protocols

Synthesis of Aldonic Acid-1,4-lactones

The general method for synthesizing these lactones involves the oxidation of the corresponding aldose sugar to the aldonic acid, followed by intramolecular cyclization to form the γ-lactone.

3.1.1. Synthesis of this compound from D-Mannose

This protocol is based on the oxidation of D-mannose using bromine water followed by lactonization.

-

Materials: D-Mannose, Bromine, Sodium Bicarbonate, Deionized Water.

-

Procedure:

-

Dissolve D-mannose in deionized water.

-

Slowly add bromine to the solution while maintaining a neutral pH with sodium bicarbonate.

-

Continue the reaction at room temperature until the bromine color disappears.

-

Concentrate the solution under reduced pressure to promote lactonization.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

-

3.1.2. Synthesis of L-Gulonic acid γ-lactone from L-Ascorbic Acid

This protocol involves the hydrogenation of L-ascorbic acid.

-

Materials: L-Ascorbic Acid, 10% Palladium on Carbon (Pd/C), Deionized Water.

-

Procedure:

-

Dissolve L-ascorbic acid in deionized water.

-

Add 10% Pd/C catalyst to the solution.

-

Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure.

-

After the reaction is complete, filter the catalyst.

-

Concentrate the filtrate under vacuum to obtain L-Gulonic acid γ-lactone as a solid.

-

3.1.3. Synthesis of D-Galactono-1,4-lactone from D-Galactose

This protocol is based on the oxidation of D-galactose using bromine.[9]

-

Materials: D-galactose, Bromine, Sodium bicarbonate, Barium carbonate, Sulfuric acid, Ethanol, Diethyl ether, Deionized water.

-

Procedure:

-

Dissolve D-galactose in deionized water in a flask equipped with a stirrer and cool in an ice bath.

-

Slowly add a slight excess of bromine to the stirred solution.

-

Allow the reaction to proceed at room temperature for several days until the bromine color disappears.[9]

-

Neutralize the excess hydrobromic acid with sodium bicarbonate.

-

Remove bromide ions by precipitation with barium carbonate.

-

Filter the solution and remove barium ions from the filtrate by adding a stoichiometric amount of sulfuric acid.

-

Filter the barium sulfate precipitate.

-

Concentrate the filtrate by evaporation under reduced pressure to induce lactonization.

-

The crude lactone can be purified by recrystallization from ethanol or a mixture of ethanol and diethyl ether.[9]

-

Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized lactones. A reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% phosphoric acid in water) is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the lactones.

-

Polarimetry: To measure the specific optical rotation, which is a key characteristic for distinguishing between stereoisomers.

-

Melting Point Apparatus: To determine the melting point range as an indicator of purity.

Comparative Biological Activities

The stereoisomers of this compound exhibit distinct biological activities, particularly as enzyme inhibitors.

Enzyme Inhibition

This compound and its stereoisomers are known to inhibit various enzymes, with their efficacy being highly dependent on their stereochemistry. For example, this compound is a known inhibitor of β-galactosidase from Escherichia coli.[4] The inhibitory activity is attributed to the structural similarity of the lactone ring to the transition state of the substrate during enzymatic hydrolysis.

A comparative summary of the known enzyme inhibitory activities is presented in Table 2.

| Stereoisomer | Target Enzyme | Inhibitory Activity/Notes |

| This compound | β-Galactosidase (E. coli) | Known inhibitor.[4] |

| Lysozyme | Shows inhibitory activity.[2] | |

| L-Mannono-1,4-lactone | Not specified | Used in food as a sour agent and preservative.[10] |

| D-Galactono-1,4-lactone | exo-β-D-galactofuranosidase | Used as an elution compound for purification.[7] |

| L-Gulonic acid γ-lactone | L-gulono-1,4-lactone oxidase | Substrate in the biosynthesis of ascorbic acid. |

| D-Saccharic acid-1,4-lactone | β-Glucuronidase | Known inhibitor with anticarcinogenic and antioxidant properties.[5] |

Antioxidant and Other Biological Activities

Several of these lactones have demonstrated antioxidant properties. For instance, D-Saccharic acid-1,4-lactone has been shown to possess detoxifying and antioxidant capabilities.[5] Compounds derived from D-Mannono-1,4-lactone have also shown promise in scavenging free radicals.[4] Furthermore, some stereoisomers are being investigated for their potential in modulating cellular pathways related to apoptosis and inflammation.[3][5]

Signaling Pathways and Logical Relationships

The biological effects of these lactones are often mediated through their interaction with key cellular signaling pathways.

Apoptosis Signaling Pathway

Some aldonic acid lactones, such as D-Saccharic acid-1,4-lactone, have been shown to protect against apoptosis by acting on mitochondria-dependent pathways.[5] They can counteract the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, which are critical events in the intrinsic apoptotic cascade.

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway and Inhibition by Aldonic Acid Lactones.

Experimental Workflow for Synthesis and Characterization

A logical workflow for the synthesis and characterization of these stereoisomers is crucial for reproducible research.

Caption: General Experimental Workflow for the Synthesis and Characterization of Aldonic Acid-1,4-Lactones.

Conclusion

The stereoisomers of this compound represent a diverse group of compounds with significant potential in drug discovery and development. Their distinct physicochemical properties and biological activities, driven by subtle changes in stereochemistry, underscore the importance of stereoselective synthesis and characterization. This guide provides a foundational understanding of these molecules, offering detailed protocols and comparative data to aid researchers in their exploration of this promising class of compounds. Further investigation into their mechanisms of action and therapeutic potential is warranted and is expected to unveil new opportunities for the development of novel therapeutics.

References

- 1. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 4. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 5. Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. L-古龙酸 γ-内酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. L-Mannono-1,4-lactone [chembk.com]

D-Mannonic Acid-1,4-Lactone: A Critical Evaluation as a Precursor for Vitamin C Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin C (L-ascorbic acid) is an essential nutrient for humans, playing a vital role as an antioxidant and an enzyme cofactor. While most animals can synthesize their own vitamin C, humans lack this ability due to a mutation in the gene encoding L-gulono-γ-lactone oxidase, the enzyme responsible for the final step of biosynthesis. In plants, the primary pathway for vitamin C synthesis originates from D-mannose. This technical guide provides a comprehensive overview of the established biosynthetic pathways of vitamin C in both animals and plants, with a specific focus on evaluating the potential of D-mannonic acid-1,4-lactone as a precursor. This document will detail the enzymatic steps, present relevant quantitative data from established pathways, and provide experimental protocols for the analysis of vitamin C biosynthesis.

Introduction to Vitamin C Biosynthesis

L-ascorbic acid is a six-carbon lactone synthesized from glucose by many plants and animals.[1] The biosynthetic pathways, while leading to the same end product, differ significantly between these kingdoms, particularly in the sequence of intermediates and the stereochemical configuration of the precursors.

In animals, the synthesis of vitamin C proceeds through the glucuronic acid pathway, starting from D-glucose.[2] A key intermediate in this pathway is L-gulono-1,4-lactone, which is then oxidized to L-ascorbic acid in a reaction catalyzed by L-gulono-γ-lactone oxidase (GULO).[2][3]

Plants, on the other hand, primarily utilize the Smirnoff-Wheeler pathway, which also begins with a glucose derivative, D-mannose.[3][4] This pathway involves a series of enzymatic conversions leading to the formation of L-galactono-1,4-lactone, the immediate precursor to L-ascorbic acid.[4][5] The final step is catalyzed by L-galactono-1,4-lactone dehydrogenase.[5]

Established Biosynthetic Pathways of Vitamin C

The Animal Pathway (Glucuronic Acid Pathway)

The synthesis of L-ascorbic acid in animals that can produce it begins with D-glucose. The key steps are:

-

Conversion of D-glucose to D-glucuronic acid: This occurs via the formation of UDP-D-glucuronic acid.

-

Reduction of D-glucuronic acid to L-gulonic acid: This reaction is catalyzed by a reductase.[2]

-

Lactonization of L-gulonic acid to L-gulono-1,4-lactone. [2]

-

Oxidation of L-gulono-1,4-lactone to L-ascorbic acid: This final step is catalyzed by the FAD-dependent enzyme L-gulono-γ-lactone oxidase (GULO, EC 1.1.3.8).[2][3]

dot digraph "Animal_Vitamin_C_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

D_Glucose [label="D-Glucose"]; UDP_D_Glucuronic_Acid [label="UDP-D-Glucuronic Acid"]; D_Glucuronic_Acid [label="D-Glucuronic Acid"]; L_Gulonic_Acid [label="L-Gulonic Acid"]; L_Gulono_1_4_lactone [label="L-Gulono-1,4-lactone", fillcolor="#FBBC05"]; L_Ascorbic_Acid [label="L-Ascorbic Acid (Vitamin C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

D_Glucose -> UDP_D_Glucuronic_Acid; UDP_D_Glucuronic_Acid -> D_Glucuronic_Acid; D_Glucuronic_Acid -> L_Gulonic_Acid [label="Reductase", fontcolor="#5F6368", fontsize=8]; L_Gulonic_Acid -> L_Gulono_1_4_lactone [label="Lactonase", fontcolor="#5F6368", fontsize=8]; L_Gulono_1_4_lactone -> L_Ascorbic_Acid [label="L-Gulono-γ-lactone\noxidase (GULO)", fontcolor="#5F6368", fontsize=8]; } .dot Caption: The animal pathway for Vitamin C biosynthesis.

The Plant Pathway (Smirnoff-Wheeler Pathway)

The primary route for L-ascorbic acid synthesis in plants is the D-mannose/L-galactose pathway:

-

Conversion of D-fructose-6-phosphate to D-mannose-6-phosphate: Isomerization reaction.

-

Formation of GDP-D-mannose: From D-mannose-6-phosphate.

-

Epimerization to GDP-L-galactose: Catalyzed by GDP-D-mannose-3',5'-epimerase.[4]

-

Conversion to L-galactose-1-phosphate.

-

Dephosphorylation to L-galactose.

-

Oxidation to L-galactono-1,4-lactone: Catalyzed by L-galactose dehydrogenase.[4]

-

Final oxidation to L-ascorbic acid: This step is carried out by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (EC 1.3.2.3), using cytochrome c as an electron acceptor.[5]

dot digraph "Plant_Vitamin_C_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

D_Fructose_6_P [label="D-Fructose-6-P"]; D_Mannose_6_P [label="D-Mannose-6-P"]; GDP_D_Mannose [label="GDP-D-Mannose"]; GDP_L_Galactose [label="GDP-L-Galactose"]; L_Galactose_1_P [label="L-Galactose-1-P"]; L_Galactose [label="L-Galactose"]; L_Galactono_1_4_lactone [label="L-Galactono-1,4-lactone", fillcolor="#FBBC05"]; L_Ascorbic_Acid [label="L-Ascorbic Acid (Vitamin C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

D_Fructose_6_P -> D_Mannose_6_P; D_Mannose_6_P -> GDP_D_Mannose; GDP_D_Mannose -> GDP_L_Galactose [label="GDP-D-mannose\n-3',5'-epimerase", fontcolor="#5F6368", fontsize=8]; GDP_L_Galactose -> L_Galactose_1_P; L_Galactose_1_P -> L_Galactose; L_Galactose -> L_Galactono_1_4_lactone [label="L-Galactose\ndehydrogenase", fontcolor="#5F6368", fontsize=8]; L_Galactono_1_4_lactone -> L_Ascorbic_Acid [label="L-Galactono-1,4-lactone\ndehydrogenase", fontcolor="#5F6368", fontsize=8]; } .dot Caption: The primary plant pathway for Vitamin C biosynthesis.

Evaluation of this compound as a Precursor

A thorough review of the scientific literature does not support the role of this compound as a direct precursor in the established vitamin C biosynthetic pathways. The enzymes involved in these pathways exhibit a high degree of stereospecificity, meaning they act on substrates with a specific three-dimensional arrangement of atoms.

The key lactone intermediates in the known pathways are L-gulono-1,4-lactone in animals and L-galactono-1,4-lactone in plants. Both of these are L-isomers. In contrast, this compound is a D-isomer. This difference in stereochemistry at key chiral centers likely prevents it from being recognized and processed by the enzymes of the vitamin C biosynthetic pathways.

Interestingly, there is some evidence suggesting that L-mannonic acid-1,4-lactone may act as a precursor for L-ascorbic acid synthesis.[6] This highlights the critical importance of the L-configuration for the substrates in the later stages of vitamin C biosynthesis.

Quantitative Data from Established Pathways

Quantitative data on the efficiency of this compound as a precursor for vitamin C is not available in the literature, as it is not a recognized substrate. However, data from studies on the established pathways can provide a benchmark for evaluating potential new precursors.

| Precursor | Organism/System | Product | Yield/Efficiency | Reference |

| L-Galactose | Arabidopsis thaliana leaves | L-Ascorbic Acid | Significant increase in ascorbate levels | --INVALID-LINK-- |

| L-Gulono-1,4-lactone | Rat liver microsomes | L-Ascorbic Acid | Direct conversion observed | --INVALID-LINK-- |

| D-Mannose | Pea seedlings | L-Ascorbic Acid | Efficient precursor | --INVALID-LINK-- |

Experimental Protocols

While no specific protocols exist for the conversion of this compound to vitamin C, the following are standard methodologies used to study the established biosynthetic pathways. These can be adapted for investigating novel potential precursors.

In Vitro Enzyme Assay for L-Galactono-1,4-Lactone Dehydrogenase

This protocol is used to measure the activity of the final enzyme in the plant vitamin C biosynthesis pathway.

Materials:

-

Mitochondrial protein extract from plant tissue (e.g., pea seedlings)

-

L-galactono-1,4-lactone (substrate)

-

Cytochrome c (electron acceptor)

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the plant tissue of interest.

-

Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and the mitochondrial extract.

-

Initiate the reaction by adding L-galactono-1,4-lactone.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the enzyme activity based on the rate of cytochrome c reduction.

dot digraph "Enzyme_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

Isolate_Mitochondria [label="Isolate Mitochondria"]; Prepare_Reaction_Mix [label="Prepare Reaction Mix\n(Buffer, Cytochrome c,\nMitochondrial Extract)"]; Add_Substrate [label="Add Substrate\n(L-Galactono-1,4-lactone)"]; Spectrophotometry [label="Monitor Absorbance\nat 550 nm"]; Calculate_Activity [label="Calculate Enzyme Activity"];

Isolate_Mitochondria -> Prepare_Reaction_Mix; Prepare_Reaction_Mix -> Add_Substrate; Add_Substrate -> Spectrophotometry; Spectrophotometry -> Calculate_Activity; } .dot Caption: Workflow for the in vitro assay of L-galactono-1,4-lactone dehydrogenase.

Quantification of L-Ascorbic Acid by HPLC

This protocol is used to measure the concentration of vitamin C in biological samples.

Materials:

-

Biological sample (e.g., plant extract, cell lysate)

-

Metaphosphoric acid (for extraction and stabilization)

-

L-ascorbic acid standard

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Homogenize the biological sample in a cold solution of metaphosphoric acid.

-

Centrifuge the homogenate to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Elute with an appropriate mobile phase (e.g., aqueous phosphate buffer with an organic modifier).

-

Detect L-ascorbic acid by its absorbance at approximately 245 nm.

-

Quantify the amount of L-ascorbic acid by comparing the peak area to a standard curve generated with known concentrations of L-ascorbic acid.

Conclusion

Based on current scientific understanding, This compound is not a recognized precursor for the biosynthesis of vitamin C in either plants or animals. The established pathways demonstrate a high degree of stereospecificity, utilizing L-isomers of sugar lactones as the immediate precursors. While L-mannonic acid-1,4-lactone has been suggested as a potential precursor, further research is needed to validate this and elucidate the enzymatic machinery involved. For researchers and drug development professionals investigating novel routes to vitamin C synthesis or aiming to enhance vitamin C content, focusing on the known precursors and the enzymes of the established pathways remains the most promising approach. Future studies could explore the possibility of engineering enzymes to accept alternative substrates like this compound, but this would represent a significant bioengineering challenge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The biosynthetic pathway of vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Mannonic acid-1,4-lactone, CasNo.22430-23-5 BOC Sciences United States [bocscichem.lookchem.com]

Unveiling the Antioxidant Potential of D-Mannonic acid-1,4-lactone: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the antioxidant properties of D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current, albeit limited, understanding of its antioxidant capabilities and provides a comprehensive framework for future quantitative and mechanistic investigations.

While preliminary evidence and the chemical structure of this compound—notably its multiple hydroxyl groups—suggest a capacity for neutralizing harmful free radicals, a significant gap exists in the scientific literature regarding specific quantitative data from standardized antioxidant assays.[1] This guide addresses this gap by presenting detailed, standardized experimental protocols for key assays, including DPPH, ABTS, ORAC, FRAP, and cellular antioxidant activity (CAA), to facilitate robust future research.

The Promise of a Sugar Lactone in Combating Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a known contributor to a myriad of chronic and degenerative diseases. The potential of this compound to mitigate oxidative stress is thought to stem from two primary mechanisms:

-

Direct Radical Scavenging: The molecule's hydroxyl groups can likely donate hydrogen atoms to neutralize highly reactive free radicals, thereby preventing cellular damage.[1]

-

Modulation of Cellular Defense Pathways: It is hypothesized that this compound may activate endogenous antioxidant response systems, such as the Keap1-Nrf2 signaling pathway, which upregulates the expression of numerous protective enzymes.

A hypothetical model of how this compound might activate the Keap1-Nrf2 pathway is presented below.

References

An In-depth Technical Guide to the Solubility of D-Mannonic acid-1,4-lactone in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Mannonic acid-1,4-lactone, a key intermediate in carbohydrate chemistry. While extensive quantitative solubility data is not widely available in public literature, this document consolidates existing qualitative information, presents detailed experimental protocols for determining solubility, and offers a framework for systematic solubility profiling.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Understanding its fundamental physicochemical properties is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Melting Point | 153 °C | [2] |

| Appearance | White crystalline powder | [1] |

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in polar solvents. This is attributed to the presence of multiple hydroxyl groups which allow for hydrogen bonding with polar solvent molecules.[3]

-

Water: Described as soluble, with one source noting its solubility as "within almost transparency," suggesting good aqueous solubility.[1][4][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common aqueous and organic solvents at various temperatures. The following tables are presented as templates for researchers to populate with experimentally determined values, which are crucial for formulation development and experimental design.

Table 2.2.1: Solubility in Aqueous Solutions at 25°C

| Solvent | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 7.0 | Data to be determined | Data to be determined |

| PBS (Phosphate-Buffered Saline) | 7.4 | Data to be determined | Data to be determined |

| Citrate Buffer | 3.0 | Data to be determined | Data to be determined |

| Citrate Buffer | 5.0 | Data to be determined | Data to be determined |

| Tris Buffer | 8.0 | Data to be determined | Data to be determined |

Table 2.2.2: Solubility in Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 4.3 | Data to be determined | Data to be determined |

| Acetone | 5.1 | Data to be determined | Data to be determined |

| Isopropanol | 3.9 | Data to be determined | Data to be determined |

| Acetonitrile | 5.8 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |

| Hexane | 0.1 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Standardized methodologies for solubility assessment can be readily adapted for this compound. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at low wavelength)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

After equilibration, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the suspension.

-

Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining particulate matter.[7]

-

Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[7]

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Role as an Enzyme Inhibitor

This compound has been identified as an inhibitor of the enzyme β-galactosidase from Escherichia coli.[4][5][8] This inhibitory action suggests that the furanose form of the sugar is significant for its biological activity.

Caption: Inhibition of β-Galactosidase by this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility of this compound. While qualitative data indicates solubility in polar solvents like water and DMSO, there is a clear need for comprehensive quantitative studies across a wider range of aqueous and organic solvents. The provided experimental protocols and data templates are intended to facilitate this research, enabling a more complete characterization of this important carbohydrate derivative for its successful application in pharmaceutical and biotechnological research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 3. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 4. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]

- 5. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. synthose.com [synthose.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

Spectroscopic Profile of D-Mannonic acid-1,4-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-Mannonic acid-1,4-lactone, a key carbohydrate derivative with significant roles in various biochemical pathways. This document is intended to serve as a core reference for researchers and professionals involved in drug development and related scientific fields, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy Data (Predicted)

The following proton NMR data is based on a predicted spectrum in D₂O at 1000 MHz.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.65 | Triplet | H-4 |

| 4.49 | Triplet | H-3 |

| 4.38 | Triplet | H-2 |

| 4.19 | Multiplet | H-5 |

| 3.84 | Doublet of Doublets | H-6a |

| 3.69 | Doublet of Doublets | H-6b |

Note: This data is predicted and should be confirmed with experimental results.

¹³C NMR Spectroscopy Data

At present, a publicly accessible, detailed experimental peak list for the ¹³C NMR spectrum of this compound is not available. Spectral data for this compound is available on databases such as SpectraBase, which may require a subscription for access.[1][2] For researchers requiring this data, accessing such specialized databases is recommended.

Infrared (IR) Spectroscopy Data

The following IR absorption data was obtained from a spectrum acquired using the KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H (hydroxyl) stretching |

| ~2920 | Medium | C-H stretching |

| ~1770 | Strong | C=O (lactone carbonyl) stretching |

| ~1050-1200 | Strong | C-O stretching |

Mass Spectrometry Data

| m/z (expected) | Ion |

| 179.0555 | [M+H]⁺ |

| 201.0374 | [M+Na]⁺ |

| 177.0399 | [M-H]⁻ |

Note: These are theoretical values. Actual experimental values may vary slightly.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker AC-300 or higher) is recommended.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to cover the expected chemical shift range for carbohydrates (typically 0-10 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the typical range for organic molecules (0-220 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

-

Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: KBr Pellet (Wafer) Method.[1]

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of this compound into a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder. The goal is to achieve a homogenous mixture with a sample concentration of about 0.5-1%.[4]

-

Place a small amount of the mixture into a pellet die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The acquired spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

-

To enhance ionization, a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can be added to the solution.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and abundant ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode over an appropriate m/z range.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow and Process Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Logical relationships between molecular properties and spectroscopic data.

References

- 1. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Mannonic acid, lactone - 4TMS derivative [webbook.nist.gov]

- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of D-Mannonic acid-1,4-lactone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Mannonic acid-1,4-lactone, a cyclic sugar derivative, is a compound of interest in biochemistry and pharmaceuticals, serving as a precursor in synthesis and as a potential excipient.[1][2] Understanding its thermal stability and degradation profile is critical for determining its processing parameters, storage conditions, and shelf-life in various applications. This document provides a comprehensive overview of the known physicochemical properties and a projected thermal profile of this compound based on the analysis of analogous polyhydroxy and lactone compounds. It includes detailed experimental protocols for thermal analysis and proposes a potential degradation pathway.

Physicochemical Properties

This compound is a white, crystalline, water-soluble solid.[2] It is characterized by a five-membered γ-lactone ring with multiple hydroxyl groups, which dictates its chemical and thermal behavior.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1][4] |

| Molecular Weight | 178.14 g/mol | [4][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 151 - 153 °C | [1][4] |

| CAS Number | 26301-79-1 | [1] |

| Structure | γ-lactone of D-mannonic acid | [2] |

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC analysis is anticipated to show a sharp endothermic peak corresponding to the melting of the crystalline structure. At higher temperatures, complex exothermic events may occur, indicating decomposition.

| Thermal Event | Onset Temperature (°C) (Projected) | Peak Temperature (°C) (Projected) | Enthalpy (ΔH) (J/g) (Projected) | Interpretation |

| Melting | ~150 | ~153 | 150 - 200 | Fusion of the crystalline solid. Corresponds to the known melting point.[1][4] |

| Decomposition | > 180 | > 200 | - (Exothermic) | Onset of complex degradation reactions, including dehydration and fragmentation. |

Thermogravimetric Analysis (TGA)

TGA is expected to show thermal stability up to the melting point, followed by a multi-stage mass loss as the temperature increases. The degradation of polyhydroxy compounds typically involves dehydration and subsequent fragmentation of the carbon backbone.[10]

| Stage | Temperature Range (°C) (Projected) | Mass Loss (%) (Projected) | Primary Evolved Gases (Projected) | Interpretation |

| Stage 1 | 160 - 250 | 15 - 25% | H₂O | Initial dehydration reactions involving the loss of hydroxyl groups. |

| Stage 2 | 250 - 400 | 30 - 40% | H₂O, CO, CO₂ | Major fragmentation of the lactone ring and carbon backbone; decarboxylation. |

| Stage 3 | > 400 | 10 - 20% | CO, CO₂, small organic fragments | Pyrolysis of intermediate char, leading to a final carbonaceous residue. |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely a complex process initiated by heat. The proposed pathway involves initial dehydration, followed by lactone ring-opening, decarboxylation, and further fragmentation.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for conducting thermal analysis on a solid, crystalline sample like this compound.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500 or similar).

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder.

-

Accurately weigh 5-10 mg of the sample into a platinum or alumina TGA pan.

-

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (Inert Atmosphere) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

-

-

Data Collection: Continuously record sample mass, sample temperature, and time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition (T_onset) and the temperatures corresponding to 5% and 10% mass loss (T_5% and T_10%).

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To measure heat flow associated with thermal transitions (melting, crystallization, decomposition).

-

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500 or similar).[6]

-

Sample Preparation:

-

Accurately weigh 4-6 mg of the powdered sample into an aluminum DSC pan.[6]

-

Hermetically seal the pan to contain any evolved gases during initial degradation stages.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Reference: An empty, sealed aluminum pan.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.[6]

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔH_f) for the melting endotherm.

-

Identify and characterize any exothermic events corresponding to decomposition.

-

Caption: General experimental workflow for thermal stability assessment.

Conclusion

This compound is a thermally stable crystalline solid up to its melting point of approximately 151-153 °C. Above this temperature, it is projected to undergo a multi-stage degradation process initiated by dehydration, followed by decarboxylation and fragmentation at higher temperatures. For drug development and formulation, processing temperatures should be maintained well below 150 °C to ensure the compound's integrity. The provided protocols offer a robust framework for obtaining precise experimental data, which is essential for validating this projected profile and establishing definitive handling and storage guidelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 4. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 5. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Can the thermodynamic melting temperature of sucrose, glucose, and fructose be measured using rapid-scanning differential scanning calorimetry (DSC)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGA, EGA, and MTGA Analysis of a Polyhydroxyalkanoate (PHA) with Wood Flour - TA Instruments [tainstruments.com]

Methodological & Application

Application Notes and Protocols: Synthesis of D-Mannonic acid-1,4-lactone from D-mannose

For Researchers, Scientists, and Drug Development Professionals

Abstract